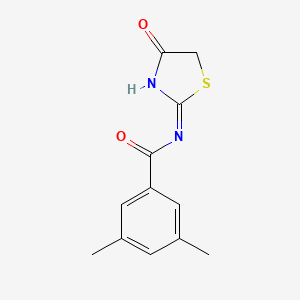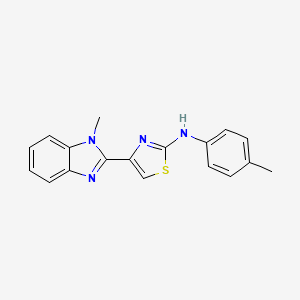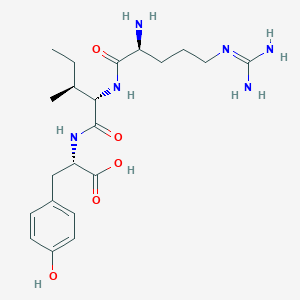
2,2'-Bis(2,2-dibromoethenyl)-6,6'-dimethyl-1,1'-biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Bis(2,2-dibromoethenyl)-6,6’-dimethyl-1,1’-biphenyl is a synthetic organic compound characterized by its unique structure, which includes two brominated ethenyl groups attached to a biphenyl core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis(2,2-dibromoethenyl)-6,6’-dimethyl-1,1’-biphenyl typically involves the bromination of ethenyl groups attached to a biphenyl core. One common method is the bromodesilylation of trimethylsilyl groups using N-bromosuccinimide (NBS) as the brominating agent . This reaction is carried out under controlled conditions to ensure the selective bromination of the ethenyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2,2’-Bis(2,2-dibromoethenyl)-6,6’-dimethyl-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the brominated ethenyl groups to less reactive species.
Substitution: The bromine atoms in the ethenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (MCPBA) for epoxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with MCPBA can yield epoxides, while reduction with LiAlH4 can produce dehalogenated derivatives.
科学研究应用
2,2’-Bis(2,2-dibromoethenyl)-6,6’-dimethyl-1,1’-biphenyl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Medicine: Research into its derivatives could lead to the discovery of new pharmaceutical agents with therapeutic properties.
作用机制
The mechanism by which 2,2’-Bis(2,2-dibromoethenyl)-6,6’-dimethyl-1,1’-biphenyl exerts its effects depends on its specific application. In chemical reactions, the brominated ethenyl groups act as reactive sites for further functionalization. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
相似化合物的比较
Similar Compounds
2,2’-Bis(2,2-dibromoethenyl)biphenyl: A similar compound without the dimethyl groups.
2,2’-Bis(2,2-dibromoethenyl)-1,1’-biphenyl: Another variant with different substitution patterns on the biphenyl core.
Uniqueness
2,2’-Bis(2,2-dibromoethenyl)-6,6’-dimethyl-1,1’-biphenyl is unique due to the presence of both brominated ethenyl groups and dimethyl substitutions on the biphenyl core. This combination of functional groups imparts distinct chemical reactivity and physical properties, making it valuable for specific applications in materials science and organic synthesis .
属性
CAS 编号 |
403618-83-7 |
|---|---|
分子式 |
C18H14Br4 |
分子量 |
549.9 g/mol |
IUPAC 名称 |
1-(2,2-dibromoethenyl)-2-[2-(2,2-dibromoethenyl)-6-methylphenyl]-3-methylbenzene |
InChI |
InChI=1S/C18H14Br4/c1-11-5-3-7-13(9-15(19)20)17(11)18-12(2)6-4-8-14(18)10-16(21)22/h3-10H,1-2H3 |
InChI 键 |
IOBDHOQSBPXPHQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C=C(Br)Br)C2=C(C=CC=C2C=C(Br)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



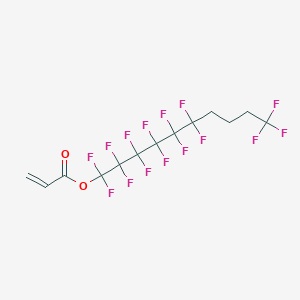
![3-Methoxy-N-[1-(4-methoxybenzoyl)cyclopentyl]-2-methylbenzamide](/img/structure/B14239033.png)
![6-Chloro-3-(3-iodophenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14239052.png)
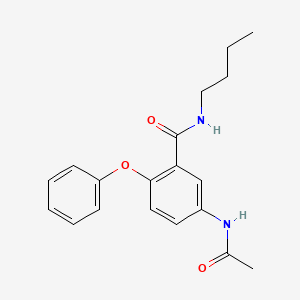

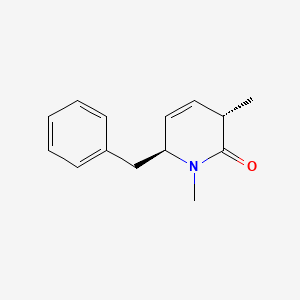
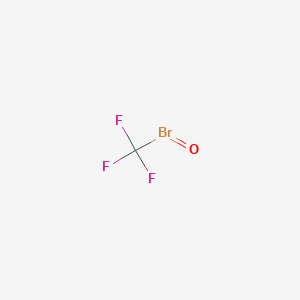
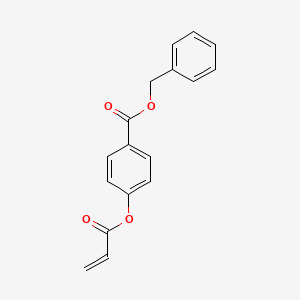
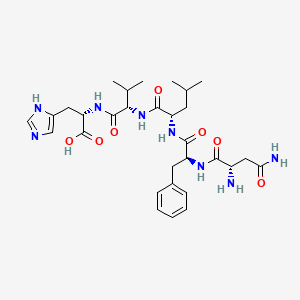
![Bis[10-(4-formylphenoxy)decyl] propanedioate](/img/structure/B14239083.png)
